molecular formula C10H11NO3 B7542194 2-Oxo-2-(1-phenylethylamino)acetic acid

2-Oxo-2-(1-phenylethylamino)acetic acid

Cat. No.: B7542194
M. Wt: 193.20 g/mol
InChI Key: RVIXKSXCAWSWSX-UHFFFAOYSA-N
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Description

2-Oxo-2-(1-phenylethylamino)acetic acid is an oxamic acid derivative characterized by a central 2-oxoacetic acid backbone substituted with a 1-phenylethylamine group. This compound belongs to a broader class of α-ketoamide derivatives, which are pivotal in medicinal chemistry due to their role as enzyme inhibitors and intermediates in peptide synthesis.

Properties

IUPAC Name

2-oxo-2-(1-phenylethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(11-9(12)10(13)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIXKSXCAWSWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(1-phenylethylamino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenylethylamino group can participate in substitution reactions, leading to the formation of various derivatives[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols under basic or acidic conditions[][1].

Major Products

Scientific Research Applications

2-Oxo-2-(1-phenylethylamino)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals[][1].

Comparison with Similar Compounds

Structural and Functional Insights

  • Backbone Flexibility : The 2-oxoacetic acid core allows for diverse substitutions, enabling tunable electronic and steric properties. For instance, aromatic substituents (e.g., phenyl, pyridinyl) enhance π-stacking interactions, critical for binding to biological targets .
  • Substituent Effects: Electron-Withdrawing Groups (e.g., -CF₃, -F): Improve metabolic stability and membrane permeability, as seen in fluorinated derivatives . Heterocyclic Groups (e.g., thienyl, pyridinyl): Modify solubility and metal-binding capacity, useful in catalysis or material science .

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